molecular formula C7H9ClN2 B3165327 3-Chloro-5-methylbenzene-1,2-diamine CAS No. 89856-67-7

3-Chloro-5-methylbenzene-1,2-diamine

Cat. No.: B3165327
CAS No.: 89856-67-7
M. Wt: 156.61 g/mol
InChI Key: UPFHQANNMQQOJI-UHFFFAOYSA-N
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Description

3-Chloro-5-methylbenzene-1,2-diamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of benzene, featuring a chlorine atom and a methyl group attached to the benzene ring along with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methylbenzene-1,2-diamine typically involves the nitration of 3-chloro-5-methylbenzene followed by reduction of the nitro groups to amines. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent quality and yield of the product.

Types of Reactions:

    Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions due to the presence of the amine groups, which are activating groups for the benzene ring.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced further to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds, which are useful in dye synthesis.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of fully reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Chloro-5-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylbenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the amine groups allows it to form hydrogen bonds and interact with various molecular targets, influencing their activity.

Comparison with Similar Compounds

    3-Chlorobenzene-1,2-diamine: Lacks the methyl group, which may affect its reactivity and applications.

    4-Chloro-3-methylbenzene-1,2-diamine: Similar structure but with different positioning of the chlorine and methyl groups, leading to different chemical properties.

    1,2-Diamino-3,5-dimethylbenzene: Contains an additional methyl group, which can influence its steric and electronic properties.

Uniqueness: 3-Chloro-5-methylbenzene-1,2-diamine is unique due to the specific positioning of the chlorine and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

3-chloro-5-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFHQANNMQQOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290113
Record name 3-Chloro-5-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89856-67-7
Record name 3-Chloro-5-methyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89856-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-methyl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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